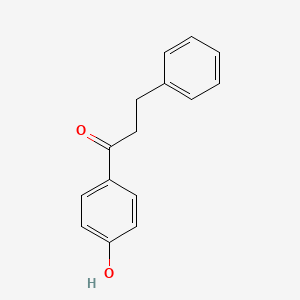

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one

Übersicht

Beschreibung

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is an organic compound characterized by a phenyl group attached to a propanone backbone, with a hydroxyl group on the para position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the condensation reaction between benzaldehyde and acetophenone in the presence of a base, followed by oxidation. The reaction typically requires a catalyst such as sodium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar condensation and oxidation processes. The use of continuous flow reactors can enhance efficiency and yield, making the process more suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Common Synthesis Method:

- Condensation Reaction :

- Reactants : Benzaldehyde + Acetophenone

- Catalyst : Sodium Hydroxide

- Conditions : Reflux

Research has highlighted several biological activities associated with 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Antioxidant Properties

The compound exhibits potential antioxidant activity by scavenging free radicals and inhibiting oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Activity

Studies indicate that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). In vitro assays demonstrated a dose-dependent reduction in these mediators, suggesting its utility in treating inflammatory conditions.

Antimicrobial Activity

The compound shows significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

These results indicate its potential as a candidate for developing new antibacterial agents.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro assays have shown that it can inhibit the proliferation of breast and prostate cancer cell lines, with IC50 values ranging from 10 to 20 µM.

Case Studies

Several case studies demonstrate the therapeutic potential of this compound:

- Case Study on Inflammation : In a rat model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, highlighting its anti-inflammatory effects.

- Case Study on Cancer Cells : Treatment with this compound in human breast cancer cell lines led to increased markers of apoptosis and decreased cell viability, supporting its role as a potential anticancer agent.

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

Wirkmechanismus

The mechanism by which 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 3-(4-Hydroxyphenyl)propanoic acid

- 4-Hydroxyphenylacetic acid

- 4-Hydroxyphenylbutan-2-one

Comparison: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher efficacy in certain biological assays .

Biologische Aktivität

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, also known as 4-hydroxychalcone , is a member of the chalcone family, which is characterized by its potential biological activities. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this compound based on recent research findings.

- IUPAC Name : this compound

- CAS Number : 36941-00-1

- Molecular Formula : C15H14O2

- Molecular Weight : 226.27 g/mol

This compound exhibits its biological effects through various mechanisms:

- Inhibition of Inflammatory Pathways : Research indicates that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition occurs via downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit cell division .

Anti-inflammatory Activity

A study conducted on RAW 264.7 cells demonstrated that this compound significantly reduces LPS-induced NO and PGE2 production in a dose-dependent manner. The compound was found to inhibit NO production by up to 81.91% and PGE2 by up to 99.38% compared to controls .

Antimicrobial Activity

The compound has been tested against several bacterial strains, showing promising results:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. In vitro assays have shown that it can inhibit the proliferation of various cancer cells, including breast and prostate cancer cells, with IC50 values ranging from 10 to 20 µM .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Inflammation : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.

- Case Study on Cancer Cells : A study involving human breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis markers and decreased cell viability, supporting its role as a potential anticancer drug.

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWYSWYRTKETRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.